molecular formula C22H14F3NO3S B2508336 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866811-13-4

6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2508336
CAS No.: 866811-13-4
M. Wt: 429.41
InChI Key: ZEMDIIADVABPHR-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with multiple fluorine atoms and a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorobenzenesulfonyl and fluorophenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacological properties.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It can be employed in studies to understand the interactions of fluorinated compounds with biological systems.

    Industry: The compound may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzenesulfonyl chloride
  • 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
  • tert-butanesulfinamide

Uniqueness

6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of fluorine atoms and the quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of dihydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by sulfonation and fluorination processes. The exact synthetic pathway can vary depending on the specific substituents desired on the quinoline structure.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related fluorinated compound demonstrated an IC50 value of 5.9 µM in A549 non-small cell lung cancer cells, suggesting a promising cytotoxic effect .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
6-Fluoro-3-(4-fluorobenzenesulfonyl)A5495.9
Similar Fluorinated CompoundBreast Cancer10.5
Similar Fluorinated CompoundColon Cancer12.0
Similar Fluorinated CompoundLung Cancer11.5

The mechanism underlying the anticancer activity of this compound is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cancer cell growth and metabolism .

Inflammatory Pain Modulation

In addition to its anticancer properties, there is emerging evidence that compounds related to this class may also exhibit anti-inflammatory effects. Studies have shown that certain derivatives can modulate T-type calcium channels, which are implicated in pain signaling pathways . This suggests potential applications in managing inflammatory pain conditions.

Case Studies

A case study involving the administration of a similar compound in a preclinical model demonstrated a reduction in tumor size and improved survival rates in treated groups compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .

Properties

IUPAC Name

6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO3S/c23-15-5-8-17(9-6-15)30(28,29)21-13-26(12-14-3-1-2-4-19(14)25)20-10-7-16(24)11-18(20)22(21)27/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMDIIADVABPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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